

An In-depth Technical Guide on the Physicochemical Properties of Mesitylacetic Acid

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Compound of Interest

Compound Name: *Mesitylacetic acid*

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This technical guide provides a comprehensive overview of the melting point and solubility of **mesitylacetic acid** (2,4,6-trimethylphenylacetic acid), a key intermediate in various organic syntheses. The document details its physical properties, presents standardized experimental protocols for their determination, and includes graphical representations of these workflows.

Physicochemical Data of Mesitylacetic Acid

Mesitylacetic acid is a white, crystalline solid organic compound.^{[1][2]} Its key physical properties are summarized below.

Table 1: Melting Point of Mesitylacetic Acid

Property	Reported Value (°C)	Source(s)
Melting Point	167-171	Sigma-Aldrich, ChemicalBook ^{[3][4]}
Melting Point	57-58	ChemBK ^[1]

Note: A significant discrepancy exists in the reported literature. The value of 167-171 °C is more frequently cited by major chemical suppliers and is considered the likely accurate melting

range for the pure compound.

Table 2: Solubility of **Mesitylacetic Acid**

Solvent	Qualitative Solubility	Source(s)
Water	Sparingly soluble	[1]
Ethanol	Soluble	[1]
Acetone	Soluble	[1]
Dichloromethane	Soluble	[1]

Note: Quantitative solubility data is not readily available in the cited literature. The information provided is based on qualitative descriptions.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of chemical compounds like **mesitylacetic acid**.

The melting point of a crystalline solid is a critical indicator of its purity.[\[5\]](#) A narrow melting range (typically 0.5-2°C) is characteristic of a pure substance.[\[5\]](#) The capillary method is a widely adopted and reliable technique.[\[6\]](#)

Protocol:

- Sample Preparation:
 - Ensure the **mesitylacetic acid** sample is completely dry, as residual solvent can depress the melting point.[\[7\]](#)
 - Grind the crystalline solid into a fine powder using a mortar and pestle.
 - Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the open end into the powder.[\[5\]](#)[\[7\]](#)

- Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[5][7]
- Apparatus Setup:
 - Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[5]
- Measurement:
 - For an unknown compound or for a first determination, a rapid heating rate can be used to find an approximate melting range.
 - For a precise measurement, set the starting temperature to approximately 15-20°C below the expected melting point.
 - Heat the sample at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]
 - Record the temperature at which the first signs of melting are observed (T1).
 - Continue heating and record the temperature at which the entire sample has completely liquefied (T2).
 - The melting point is reported as the range T1-T2.
- Post-Measurement:
 - Allow the apparatus to cool before performing subsequent measurements.
 - Use a fresh capillary tube for each new measurement.[5]

The shake-flask method is a conventional and straightforward technique for determining the equilibrium solubility of a solid in a given solvent.[8]

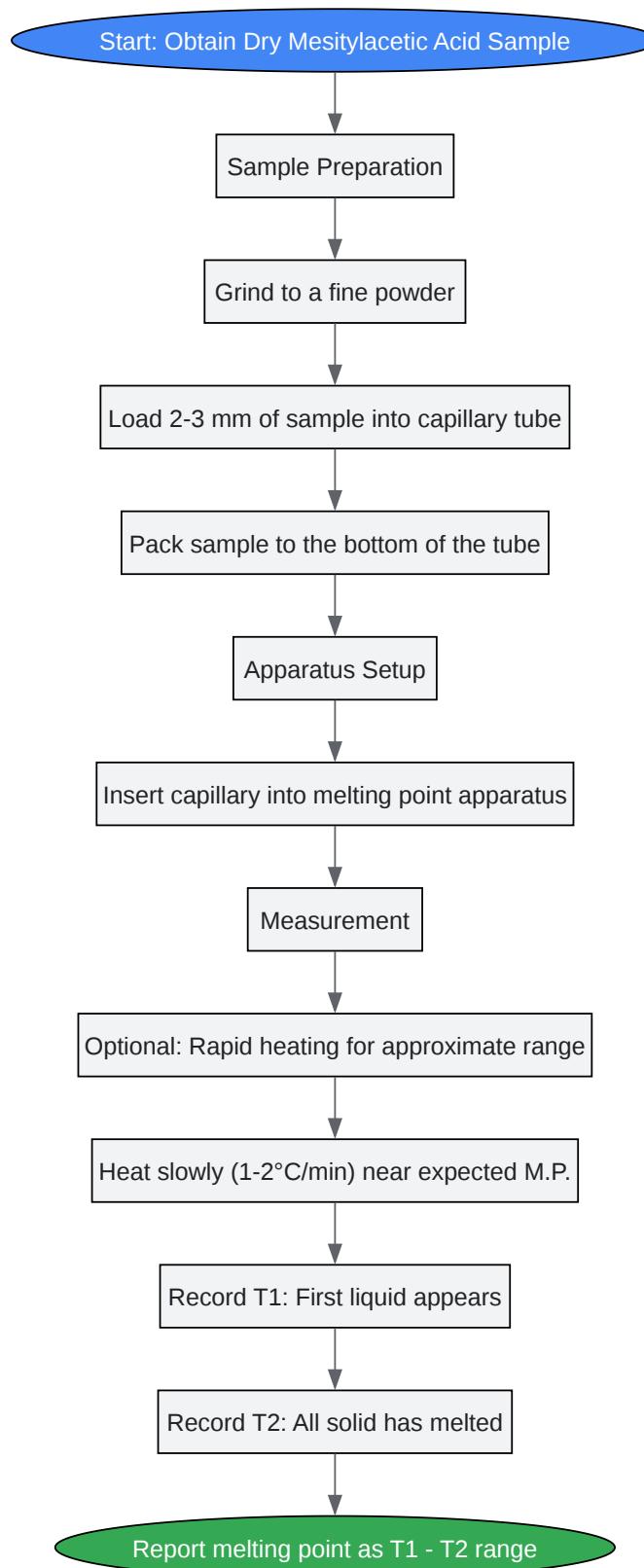
Protocol:

- Preparation:

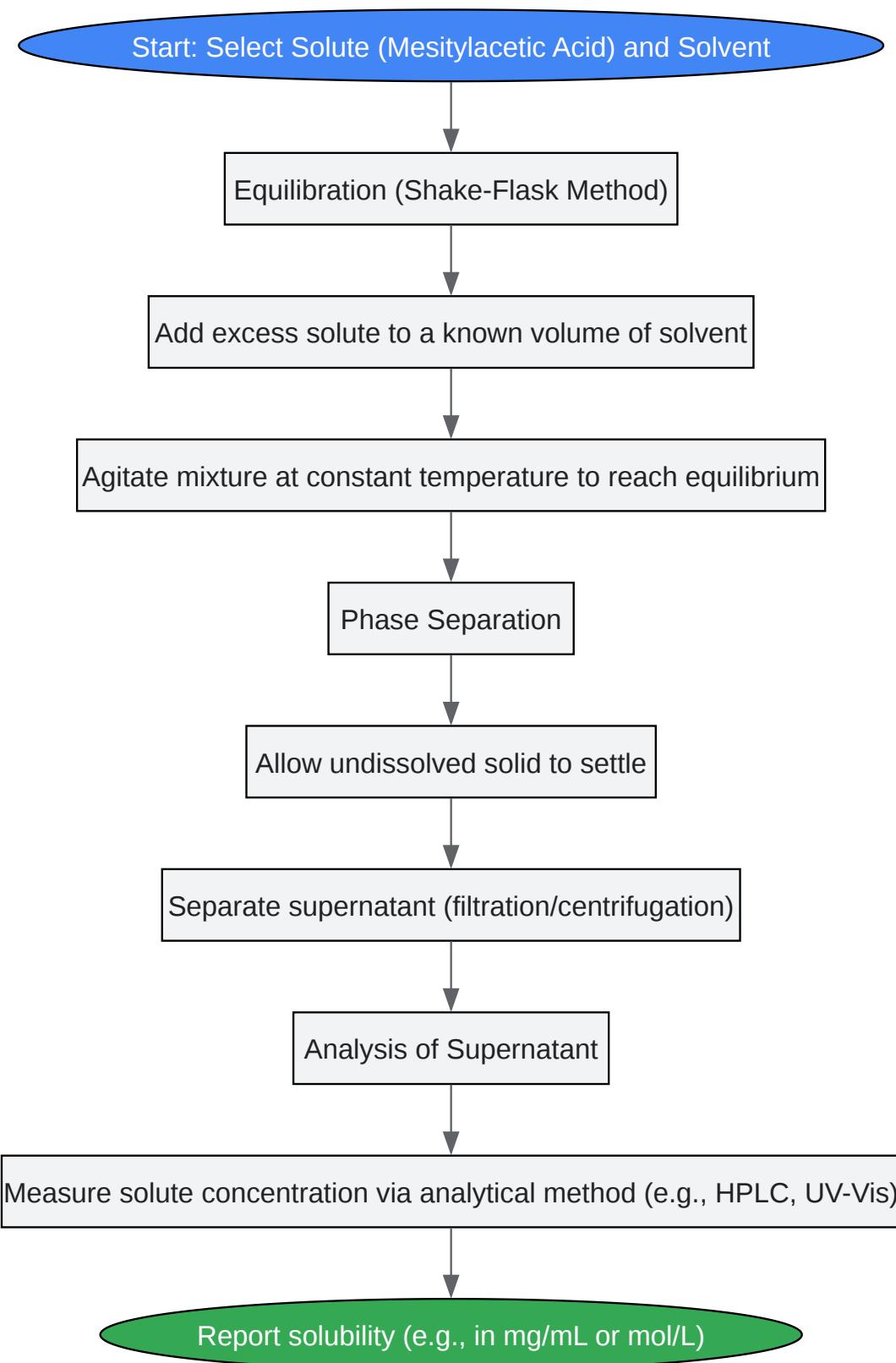
- Accurately weigh a specific amount of **mesitylacetic acid** (solute).
- Measure a precise volume of the desired solvent (e.g., water, ethanol) and place it into a sealable container, such as a test tube or flask.[9]
- Equilibration:
 - Add a small, known amount of the solute to the solvent.
 - Seal the container and agitate it vigorously using a vortex mixer or shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C).[8][10] Temperature control is crucial as solubility is temperature-dependent.[8]
 - Continue adding small, pre-weighed portions of the solute, with vigorous agitation after each addition, until a saturated solution is formed (i.e., excess solid remains undissolved).
- Analysis:
 - Once equilibrium is reached (typically after several hours of continuous agitation to ensure the solution is saturated), allow the undissolved solid to settle.
 - Carefully extract a sample of the supernatant, ensuring no solid particles are carried over. This can be achieved through filtration or centrifugation.[8]
 - Analyze the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
- Calculation:
 - The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

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Caption: Experimental workflow for melting point determination.

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Caption: Experimental workflow for solubility determination.

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